molecular formula C20H20N6O4 B2737057 2-(isonicotinamido)-N-((2-morpholinopyridin-4-yl)methyl)oxazole-4-carboxamide CAS No. 1797736-31-2

2-(isonicotinamido)-N-((2-morpholinopyridin-4-yl)methyl)oxazole-4-carboxamide

Cat. No. B2737057
CAS RN: 1797736-31-2
M. Wt: 408.418
InChI Key: SZMCSGQJGVQYOC-UHFFFAOYSA-N
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Description

2-(isonicotinamido)-N-((2-morpholinopyridin-4-yl)methyl)oxazole-4-carboxamide, also known as IMR-1, is a chemical compound that has gained significant attention in the scientific community due to its potential use in medicinal chemistry.

Scientific Research Applications

Antimicrobial Applications

Several studies have synthesized compounds with morpholine moieties and evaluated their antimicrobial activities. For instance, the design and synthesis of new 1,2,4-triazole derivatives containing the morpholine moiety have demonstrated antimicrobial potential against various microbial strains. These compounds were obtained through several synthetic routes and showed good to moderate antimicrobial activity, indicating the potential utility of similar compounds in developing new antimicrobial agents (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).

Catalytic Applications

Compounds containing oxazole rings have been explored for their catalytic applications, especially in the context of gold catalysis. A study demonstrated the efficient modular synthesis of 2,4-disubstituted oxazoles using a gold-catalyzed oxidation strategy. This research highlights the role of bidentate ligands in tempering the reactivities of gold carbenes, opening new opportunities for oxidative gold catalysis in novel method development (Luo, Ji, Li, & Zhang, 2012).

Antitumor Activity

The synthesis and evaluation of compounds containing morpholino groups have also been linked to potential antitumor activities. For example, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide and its derivatives were synthesized and demonstrated significant inhibition of cancer cell proliferation. This suggests that structurally similar compounds could be explored for their antitumor properties, contributing to the development of new cancer therapies (Lu et al., 2017).

properties

IUPAC Name

N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-2-(pyridine-4-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O4/c27-18(15-2-4-21-5-3-15)25-20-24-16(13-30-20)19(28)23-12-14-1-6-22-17(11-14)26-7-9-29-10-8-26/h1-6,11,13H,7-10,12H2,(H,23,28)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMCSGQJGVQYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=C2)CNC(=O)C3=COC(=N3)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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